2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]
Description
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] (hereafter referred to as the target compound) is a structurally complex molecule featuring a spirocyclic framework combining a quinazoline core with a cyclopropane ring. The quinazoline moiety is substituted with two chlorine atoms at positions 2 and 4, while the spiro-junction at position 6 introduces a strained cyclopropane system. However, inferences can be drawn from analogous spirocyclic and cyclopropane-containing compounds discussed in the literature.
Properties
IUPAC Name |
2,4-dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKOQWXGPXJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC3=C1N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] involves several steps. One common method includes the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce dihydroquinazoline derivatives .
Scientific Research Applications
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Quinazoline Derivatives
The target compound’s spirocyclic design is rare among quinazoline derivatives. For example, 8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine () shares a tricyclic framework but lacks the cyclopropane unit. Instead, it incorporates a piperazine group, which enhances solubility and bioavailability. The absence of cyclopropane in this analogue reduces steric strain but may limit conformational rigidity compared to the target compound.
Cyclopropane-Containing Analogues
Cyclopropane rings are notable for their high ring strain and unique bonding orbitals. and highlight the challenges in modeling cyclopropane-containing molecules, such as mycocerosic acids (MAs). For instance, methoxy-MA (MMA) and keto-MA (KMA) exhibit cis- or trans-cyclopropane configurations, which critically influence their biological activity in Mycobacterium tuberculosis ().
Table 1: Cyclopropane Configuration and Stability
Chlorinated Heterocycles
The dichloro substitution on the quinazoline core distinguishes the target compound from other chlorinated heterocycles. For example, 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () features a chloro-substituted benzodithiazine system. Its IR and NMR data reveal strong hydrogen bonding via hydroxyl groups (νmax 3395, 3310 cm⁻¹; δ 10.10–10.24 ppm for OH), which are absent in the target compound due to its non-polar cyclopropane moiety. This difference may impact solubility and pharmacokinetics.
Table 2: Comparative Physicochemical Properties
Biological Activity
2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] is a compound classified as a quinazoline derivative. Its unique spirocyclic structure contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
| Molecular Formula | C10H10Cl2N2 |
| Molecular Weight | 229.11 g/mol |
| InChI | InChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2 |
| Solubility | Soluble in organic solvents and water |
Antimicrobial Properties
Research indicates that 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.
Case Study: Apoptotic Effects on Cancer Cells
In a recent study involving human breast cancer cells (MCF-7), treatment with 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] resulted in:
- Increased apoptotic markers : Elevated levels of caspase-3 and PARP cleavage.
- Cell cycle arrest : Significant accumulation of cells in the G0/G1 phase.
Anti-inflammatory Activity
Another area of interest is the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 120 | 30 |
The biological activity of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound shows potential in inhibiting specific kinases involved in cancer progression.
- Modulation of NF-kB Pathway : It may downregulate the NF-kB signaling pathway, reducing inflammation and cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
